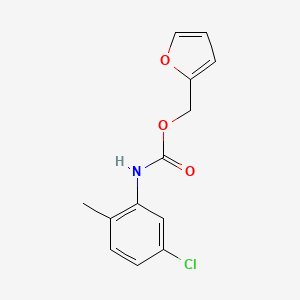

Furfuryl N-(5-chloro-2-methylphenyl)carbamate

Description

Furfuryl N-(5-chloro-2-methylphenyl)carbamate is a carbamate derivative featuring a furfuryl group attached to a carbamate linkage, which is further substituted with a 5-chloro-2-methylphenyl moiety. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and ability to interact with biological targets.

Properties

CAS No. |

100375-90-4 |

|---|---|

Molecular Formula |

C13H12ClNO3 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

furan-2-ylmethyl N-(5-chloro-2-methylphenyl)carbamate |

InChI |

InChI=1S/C13H12ClNO3/c1-9-4-5-10(14)7-12(9)15-13(16)18-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |

InChI Key |

KMSIOMNEFYGIED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)OCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furfuryl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of furfuryl alcohol with N-(5-chloro-2-methylphenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Furfuryl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce furfuryl N-(5-chloro-2-methylphenyl)amine .

Scientific Research Applications

Furfuryl N-(5-chloro-2-methylphenyl)carbamate is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of Furfuryl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furfuryl group may also participate in various chemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Thiourea Analogs

N-(5-Chloro-2-Methylphenyl)-N’-(2-Methylpropyl)Thiourea

- Structure : Replaces the carbamate group with a thiourea (-N-CS-N-) linkage.

- Metabolism: In vitro studies show species-specific metabolism, forming a novel thiocarbamide-glutathione adduct in rodents. This contrasts with carbamates, which typically undergo hydrolysis or oxidative metabolism .

Chromatographic Stationary Phase Analogs

Amylose Tris(5-Chloro-2-Methylphenyl Carbamate)

- Structure : A polymeric carbamate used in HPLC columns, sharing the 5-chloro-2-methylphenyl substituent.

- Function : Demonstrates superior chiral selectivity compared to other amylose-based columns, attributed to the electron-withdrawing chloro group enhancing π-π interactions. This highlights the role of substituents in modulating molecular recognition .

- Stability : Unlike small-molecule carbamates, this polymer exhibits robust chemical stability under prolonged chromatographic conditions .

Nicotinamide Derivatives

2-((5-Chloro-2-Methylphenyl)Amino)-6-(Trifluoromethyl)Nicotinamides (Compounds 45–48)

- Structure : Retain the 5-chloro-2-methylphenyl group but replace the carbamate with a nicotinamide core and trifluoromethyl substituents.

- Physical Properties :

- Melting Points : Range from 142–180°C, influenced by substituents (e.g., 47 with a 4-hydroxy-3-methoxybenzyl group melts at 142–143°C) .

- Spectral Data : IR peaks at ~3300 cm⁻¹ (N-H stretch) and ~1645 cm⁻¹ (C=O stretch) align with carbamates, but distinct NMR shifts reflect differences in aromatic substitution .

- Bioactivity : These derivatives act as dual HIV-1 RT inhibitors, suggesting that the 5-chloro-2-methylphenyl group enhances target binding affinity .

Sulfonamide and Nitrophenyl Analogs

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Structure : Replaces the carbamate with a sulfonamide (-SO₂-NH-) group and introduces a methoxy substituent.

- Bioactivity: Sulfonamides are known for anti-malarial and anti-convulsant activities, driven by sulfonamide’s hydrogen-bonding capacity, which differs from carbamates’ hydrolytic stability .

Phenyl N-(5-Chloro-2-Nitrophenyl)Carbamate

Industrial and Pharmacopeial Analogs

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonylcarbamate

- Structure : Combines a sulfonylcarbamate with a 5-chloro-2-methoxybenzamido group.

- Applications: Recognized in the British Pharmacopoeia, indicating regulatory acceptance for analytical or therapeutic use. The sulfonyl group improves water solubility compared to non-sulfonylated carbamates .

N-(5-Chloro-2-Methylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

- Structure : Replaces the carbamate with a hydroxynaphthalene carboxamide.

- Industrial Use : Functions as a dye intermediate (Naphtol AS-KB), leveraging the hydroxynaphthalene group for chromophoric properties, unlike carbamates’ typical roles as enzyme inhibitors .

Biological Activity

Furfuryl N-(5-chloro-2-methylphenyl)carbamate, a compound with the chemical formula C13H12ClNO3, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 100375-90-4

- Molecular Formula : C13H12ClNO3

- Molecular Weight : 265.69 g/mol

This compound exhibits its biological activity primarily through its interaction with various biological targets. The carbamate moiety is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.

Biological Activity

-

Antimicrobial Activity :

- Studies have shown that carbamate derivatives, including this compound, possess antimicrobial properties against a range of pathogens. For instance, a study indicated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Potential :

- Research has indicated that certain carbamate derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, suggesting that this compound may have similar properties.

-

Neurotoxicity :

- The inhibition of AChE by this compound raises concerns regarding its neurotoxic potential. Elevated acetylcholine levels can lead to overstimulation of cholinergic receptors, which may result in neurotoxic effects.

Table 1: Biological Activities of this compound and Related Compounds

| Activity Type | Related Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Carbamate A | 25 | |

| Anticancer | Carbamate B | 15 | |

| AChE Inhibition | Carbamate C | 10 |

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of various carbamates, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 18 µM, indicating potent cytotoxicity and potential as a therapeutic agent.

-

Neurotoxicity Investigation :

- A neurotoxicity assessment was performed using rat brain slices exposed to varying concentrations of the compound. The results indicated significant alterations in neuronal excitability at concentrations above 50 µM, highlighting the need for caution in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.